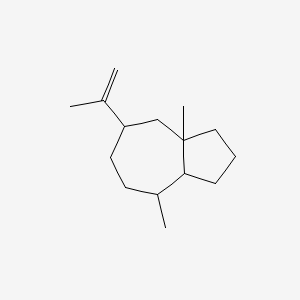
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene is a sesquiterpene hydrocarbon with the molecular formula C15H26. This compound is characterized by its unique structure, which includes a decahydroazulene core with methyl and isopropenyl substituents. It is commonly found in essential oils and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclization reactions of linear precursors in the presence of acid catalysts. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, and carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene has several applications in scientific research:
Chemistry: Used as a model compound for studying cyclization reactions and sesquiterpene synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils.
Mécanisme D'action
The mechanism of action of 3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-2,3,5,6,7,8-hexahydroazulen-1(4H)-one
- (5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran
Uniqueness
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene is unique due to its specific structural features and the presence of both methyl and isopropenyl groups on the decahydroazulene core
Propriétés
Numéro CAS |
831211-84-8 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
4,8a-dimethyl-7-prop-1-en-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene |
InChI |
InChI=1S/C15H26/c1-11(2)13-8-7-12(3)14-6-5-9-15(14,4)10-13/h12-14H,1,5-10H2,2-4H3 |
Clé InChI |
HXDXQWMEYWFSBV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC2(C1CCC2)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



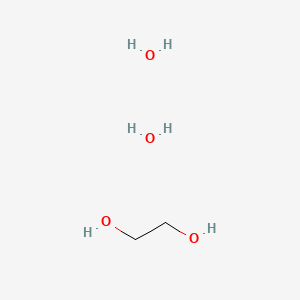
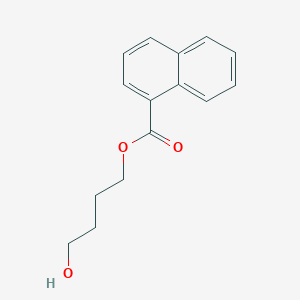
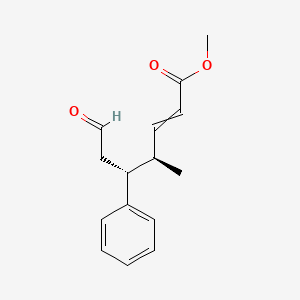
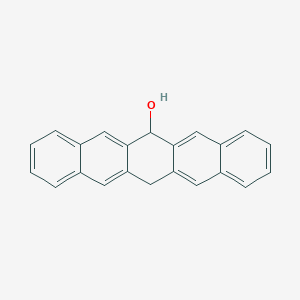
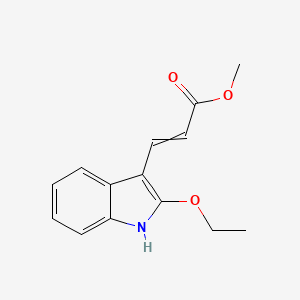
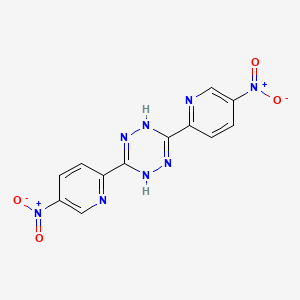
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
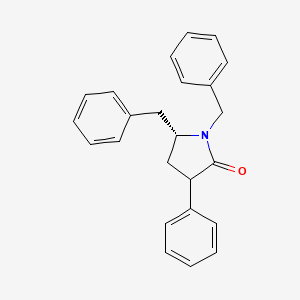
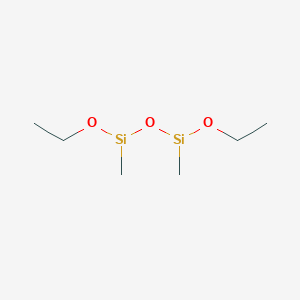
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
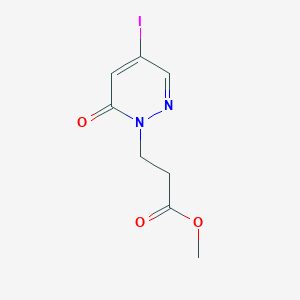
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
